molecular formula C8H6BrN3S B162660 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 126651-85-2

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B162660
M. Wt: 256.12 g/mol
InChI Key: ALETZOQAGIEADS-UHFFFAOYSA-N
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Description

“5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of related compounds often involves multiple steps starting from substituted anilines3. However, the exact synthesis process for “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not explicitly mentioned in the available literature. However, related compounds such as pyrazoles exhibit tautomerism, which may influence their reactivity4.



Chemical Reactions Analysis

The chemical reactions involving “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” are not explicitly mentioned in the available literature. However, related compounds such as pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” are not explicitly mentioned in the available literature.


Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Novel derivatives of 1,2,4-triazole-3-thione, including those similar to 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been synthesized and demonstrated antibacterial activity against various bacterial strains (Plech et al., 2011).

Spectroscopic Properties and Crystal Structure

  • Halogen Bonding and Spectroscopic Properties : Research on the molecular structure, crystallography, and spectroscopic properties of 1,2,4-triazole-3-thione derivatives has provided insights into their conformational analysis and molecular interactions (Barbara Mirosław et al., 2015).

Theoretical and Quantum Chemical Studies

  • Synthesis and Theoretical Characterization : A study focused on the synthesis and quantum chemical characterization of 1,2,4-triazole-3-thione derivatives, providing detailed insights into their molecular geometry, vibrational frequencies, and electronic properties (Sarac, 2022).

Antimicrobial and Biological Activity

  • Antimicrobial and Biological Evaluation : Research into Schiff and Mannich bases derived from triazole-thiones, including those structurally related to 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has shown significant antimicrobial activity (Aouad, 2014).

Corrosion Inhibition

  • Gravimetric Studies for Corrosion Inhibition : A derivative of 1,2,4-triazole-3-thione has been studied for its efficacy as a corrosion inhibitor, demonstrating significant potential in protecting metals (Al-amiery et al., 2020).

Anticonvulsant Properties

  • Anticonvulsant Action in Seizure Models : A specific derivative of 1,2,4-triazole-3-thione has been evaluated for its anticonvulsant properties, showing potential in enhancing the effects of classical antiepileptic drugs (Luszczki et al., 2012).

Photophysical and Nonlinear Optical Properties

  • Photophysical and Nonlinear Optical Studies : Investigations into the electronic and luminescent properties of triazole-thiones have revealed their potential in nonlinear optical applications (Nadeem et al., 2017).

Safety And Hazards

The safety and hazards associated with “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” are not explicitly mentioned in the available literature. However, related compounds such as 3-Bromophenyl compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard6.


Future Directions

There is limited information available on the future directions of “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”. However, related compounds have shown potential in various fields, including anticancer activity3.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

5-(3-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALETZOQAGIEADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350261
Record name 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS RN

126651-85-2
Record name 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Khan, S Hameed, KA Yasin, T Akhtar… - Monatshefte für Chemie …, 2010 - Springer
A series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones was synthesized by reaction of aryl hydrazides with CS 2 and hydrazine hydrate. The synthesized compounds were characterized …
Number of citations: 37 link.springer.com

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